molecular formula C20H24N2O3S B6511513 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922004-94-2

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No. B6511513
CAS RN: 922004-94-2
M. Wt: 372.5 g/mol
InChI Key: GSTPWBOUQXPDAB-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the tetrahydroquinoline moiety could potentially impart interesting biological activities, as this structure is found in many natural products and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process . The tetramethylbenzene moiety could potentially be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydroquinoline ring and the benzene ring would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, which could affect the compound’s solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve further exploration of the compound’s biological activity, as well as optimization of its synthesis. Additionally, studies could be conducted to investigate the compound’s physical and chemical properties in more detail .

properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12-10-13(2)15(4)20(14(12)3)26(24,25)21-17-7-8-18-16(11-17)6-9-19(23)22(18)5/h7-8,10-11,21H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTPWBOUQXPDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

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